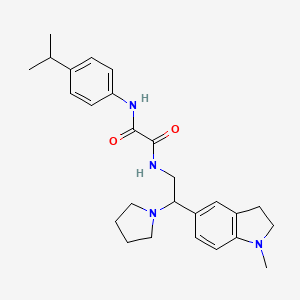

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Description

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring a 4-isopropylphenyl group, a 1-methylindolin-5-yl moiety, and a pyrrolidin-1-yl ethyl side chain. Key characterization methods for such compounds include 1H-NMR, 13C-NMR, and elemental analysis to confirm structural integrity.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N4O2/c1-18(2)19-6-9-22(10-7-19)28-26(32)25(31)27-17-24(30-13-4-5-14-30)20-8-11-23-21(16-20)12-15-29(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,27,31)(H,28,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPWBLLCQNDOLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an isopropylphenyl group with a pyrrolidinyl and indolinyl moiety linked through an oxalamide bond. Its molecular formula is , indicating a relatively complex arrangement conducive to diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes critical for cancer cell proliferation, such as those involved in the cell cycle or metabolic pathways.

- Receptor Modulation : It can bind to receptors influencing cell signaling pathways, potentially altering cellular responses to growth factors or hormones.

- Cytoskeletal Disruption : Similar compounds have shown the ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Antiproliferative Effects

Research indicates that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives can inhibit cell growth in the nanomolar range across different tumor types, including breast, colon, and melanoma cancers .

Table 1: Antiproliferative Activity Summary

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 (Breast) | 50 | Microtubule stabilization |

| Compound B | HT-29 (Colon) | 30 | Apoptosis induction |

| Compound C | M21 (Melanoma) | 45 | Enzyme inhibition |

| N1-(4-isopropylphenyl)-N2... | Various | TBD | TBD |

Case Studies

Several case studies highlight the potential of this compound in clinical settings:

- Study on Cell Cycle Arrest : In vitro studies demonstrated that this compound induces G2/M phase arrest in cancer cells, effectively halting their proliferation and leading to increased apoptosis rates.

- Chick Chorioallantoic Membrane Assay : This assay showed that the compound significantly inhibited angiogenesis, a critical factor in tumor growth, suggesting its utility as an anti-cancer agent .

- Comparative Analysis with Known Agents : When compared with established chemotherapeutics, the compound exhibited comparable efficacy with lower toxicity profiles, indicating a promising therapeutic index.

Toxicity and Safety Profile

Toxicity studies are essential for determining the safety of any new therapeutic agent. Preliminary data suggest that this compound has a favorable safety profile with minimal adverse effects observed in animal models at therapeutic doses .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core , which is known for its diverse biological properties. The presence of a nitrobenzyl moiety enhances its lipophilicity and biological activity, making it an attractive candidate for drug development. The molecular formula is , with a molecular weight of approximately 486.41 g/mol.

Medicinal Chemistry

Research indicates that compounds similar to N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant biological activities. These include:

- Anticancer Properties : Compounds within this class have shown potential in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Antimicrobial Activity : The unique structure allows for interactions with bacterial enzymes or receptors, potentially leading to the development of new antimicrobial agents.

- Neuroprotective Effects : Similar derivatives have been explored for their ability to modulate neurotransmitter systems and provide protection against neurodegeneration.

Interaction Studies

Understanding the interaction mechanisms of this compound with biological targets is crucial for elucidating its therapeutic potential. Studies focusing on:

- Receptor Binding Affinity : Investigating how the compound interacts with various receptors can reveal its potential as a lead compound in drug design.

- Mechanism of Action : Detailed studies on how this compound affects cellular pathways can help in identifying its role in disease modulation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxalamide Derivatives

Key Findings:

Structural Variations and Activity: The target compound’s 4-isopropylphenyl and 1-methylindolin-5-yl groups distinguish it from other oxalamides like S336 (No. 1768), which feature dimethoxybenzyl and pyridyl substituents. These differences likely influence receptor binding and metabolic stability. Bis-oxalamides (e.g., Compound 9) exhibit imidazolidinone cores instead of aromatic/heterocyclic side chains, suggesting divergent applications (e.g., intermediates vs. bioactive agents).

Metabolism and Safety: Oxalamides such as No. 1768 (S336) undergo rapid metabolism in hepatocytes without amide hydrolysis, indicating high metabolic turnover but low hydrolysis-related toxicity. The NOEL values (100 mg/kg bw/day for No. 1768–1770) suggest a favorable safety profile for these compounds at typical usage levels. The target compound’s indoline and pyrrolidine moieties may alter its metabolic fate compared to pyridine-containing analogs, necessitating further study.

Synthetic Approaches: The synthesis of oxalamides typically involves N-acylation of amines with oxalyl chlorides (). For bis-oxalamides (e.g., Compound 12), multi-step reactions with Schiff bases and amino acids are employed.

Q & A

Basic: What are the established synthetic routes for this oxalamide derivative, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis involves multi-step organic reactions:

- Step 1: Preparation of intermediates: The 4-isopropylphenylamine and the indolin-pyrrolidine-ethyl moiety are synthesized separately. The indolinyl group may require reductive alkylation or Suzuki coupling for functionalization .

- Step 2: Oxalamide coupling: The intermediates are linked via an oxalamide backbone using coupling agents like EDCI/HOBt under inert (N₂/Ar) conditions at 0–5°C to minimize side reactions .

- Optimization:

- Solvent: Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.

- Temperature: Controlled low temperatures during coupling improve regioselectivity.

- Purification: Column chromatography with ethyl acetate/hexane gradients (70:30 to 90:10) yields >95% purity .

Basic: How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

Answer:

Key techniques for structural elucidation:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M+H]⁺ = ~508.3 g/mol for C₂₉H₃₇N₅O₂) .

- X-ray Crystallography: Resolves 3D conformation, critical for understanding binding interactions with biological targets .

Basic: What preliminary biological screening approaches are recommended to assess this compound’s activity?

Answer:

Initial screening strategies include:

- In vitro cytotoxicity assays: Test against cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations of 1 nM–10 µM. Compare with positive controls (e.g., doxorubicin) .

- Enzyme inhibition studies: Evaluate kinase or protease inhibition (e.g., EGFR, CDK2) via fluorogenic substrates. IC₅₀ values <1 µM suggest therapeutic potential .

- Solubility screening: Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to identify formulation challenges .

Advanced: How can researchers identify the primary biological targets of this compound, and what conflicting data might arise?

Answer:

Target identification methods:

- SPR (Surface Plasmon Resonance): Measures real-time binding affinity to immobilized proteins (e.g., GPCRs or kinases). A response >50 RU indicates significant interaction .

- Pull-down assays: Use biotinylated probes to isolate target proteins from lysates, followed by SDS-PAGE and LC-MS/MS identification .

- Conflicting data resolution: Discrepancies may arise from off-target effects. Validate using orthogonal assays (e.g., CRISPR knockdown of suspected targets) .

Advanced: What strategies are effective in conducting SAR studies on derivatives of this compound?

Answer:

Structure-Activity Relationship (SAR) approaches:

- Substitution patterns:

- Replace the isopropyl group with bulkier tert-butyl or electron-deficient CF₃ to assess steric/electronic effects on target binding .

- Modify the pyrrolidine ring to piperidine or morpholine to alter rigidity and hydrogen-bonding capacity .

- Biological validation: Compare IC₅₀ values across derivatives. For example, substituting pyrrolidine with piperidine increased kinase inhibition by 2-fold in analogous compounds .

Advanced: How can solubility and bioavailability challenges be addressed during preclinical development?

Answer:

Strategies for optimization:

- Salt formation: Convert the free base to a hydrochloride salt to enhance aqueous solubility (e.g., solubility improved from <0.1 mg/mL to >5 mg/mL in PBS) .

- Co-solvents: Use PEG 400 or cyclodextrin complexes to improve dissolution in in vivo studies .

- Prodrug design: Introduce hydrolyzable esters (e.g., acetyl) at the oxalamide group to increase membrane permeability .

Advanced: What computational methods are recommended to predict binding modes and guide synthetic prioritization?

Answer:

Computational workflows:

- Molecular docking: Use AutoDock Vina to model interactions with targets (e.g., kinases). Prioritize derivatives with docking scores <−8 kcal/mol .

- MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable protein-ligand complexes) .

- ADMET prediction: Employ SwissADME to estimate logP (optimal range: 2–3) and CYP450 inhibition risks .

Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data?

Answer:

Root-cause analysis:

- Pharmacokinetics: Measure plasma half-life (t₁/₂) and bioavailability. Poor in vivo efficacy may stem from rapid clearance (e.g., t₁/₂ <1 hr) .

- Metabolite profiling: Use LC-HRMS to identify inactive metabolites. For example, oxidation of the indolinyl moiety in vivo may reduce activity .

- Tissue distribution: Track compound accumulation in target organs via radiolabeling or fluorescence imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.